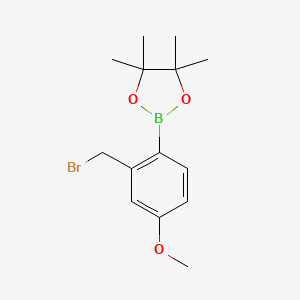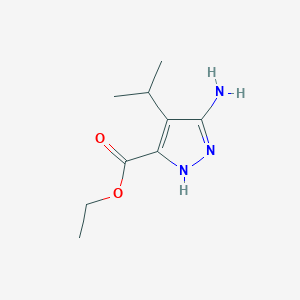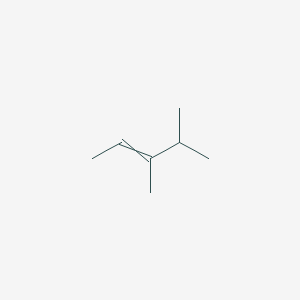
3,4-Dimethyl-2-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-2-pentene is an organic compound with the molecular formula C7H14. It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of a pentene chain. The structure of this compound can exist in different stereoisomeric forms, including (E)- and (Z)-isomers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-2-pentene can be synthesized through various methods. One common approach involves the dehydration of 3,4-dimethyl-2-pentanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under elevated temperatures to facilitate the elimination of water and formation of the double bond .
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. Catalysts such as zeolites are often used to enhance the efficiency of this process .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-2-pentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Hydrogenation of this compound can convert it into 3,4-dimethylpentane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming products like 3,4-dimethyl-2-pentyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is typically used.
Substitution: Halogens like chlorine or bromine can be used under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: 3,4-Dimethyl-2-pentanol, 3,4-dimethyl-2-pentanone, and 3,4-dimethyl-2-pentanoic acid.
Reduction: 3,4-Dimethylpentane.
Substitution: 3,4-Dimethyl-2-pentyl chloride or bromide.
Applications De Recherche Scientifique
3,4-Dimethyl-2-pentene has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis.
Biology: It can be used in studies involving the metabolism of alkenes.
Medicine: Research on its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other chemical products.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a metal catalyst, leading to the addition of hydrogen atoms and conversion to an alkane. In oxidation reactions, the double bond is attacked by oxidizing agents, resulting in the formation of oxygen-containing functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethyl-2-pentene
- 2,4-Dimethyl-2-pentene
- 3,3-Dimethyl-2-pentene
Uniqueness
3,4-Dimethyl-2-pentene is unique due to the specific positioning of its methyl groups on the third and fourth carbon atoms. This structural arrangement influences its reactivity and the types of products formed in chemical reactions. Compared to its isomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications .
Propriétés
Numéro CAS |
24910-63-2 |
|---|---|
Formule moléculaire |
C7H14 |
Poids moléculaire |
98.19 g/mol |
Nom IUPAC |
3,4-dimethylpent-2-ene |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3 |
Clé InChI |
PPBWEVVDSRKEIK-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


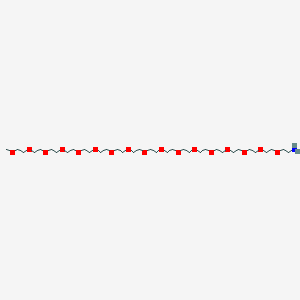
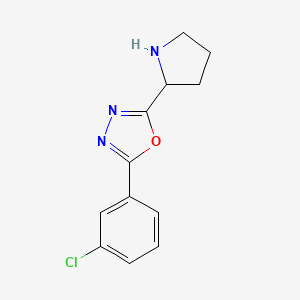
![1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]-](/img/structure/B12517963.png)
![2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis(1-phenylethyl)-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12517968.png)
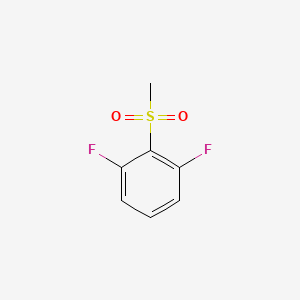
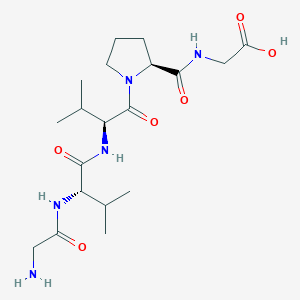
![1-[2-(Methoxymethoxy)propyl]-1H-imidazole](/img/structure/B12517997.png)
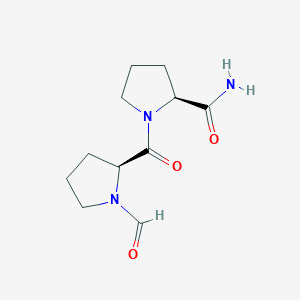
![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)

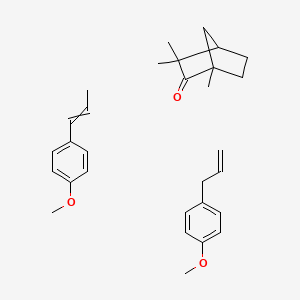
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12518029.png)
